molecular formula C17H17N3O2S B2671481 Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897466-43-2

Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2671481
CAS No.: 897466-43-2
M. Wt: 327.4
InChI Key: BMOCHMUJQZHGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a furan ring, a benzo[d]thiazole ring, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperidin-1-yl)methanone
  • Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)morpholin-1-yl)methanone

Uniqueness

Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can enhance its biological activity. Additionally, the combination of the benzo[d]thiazole and piperazine rings provides a versatile scaffold for further functionalization and optimization .

Properties

IUPAC Name

furan-2-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12-4-5-13-15(11-12)23-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-22-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOCHMUJQZHGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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